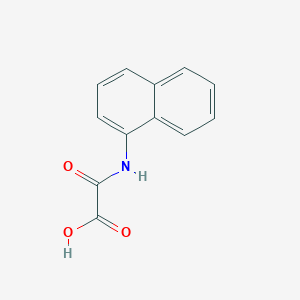

N-Naphthalen-1-yl-oxalamic acid

Description

Structure

3D Structure

Properties

CAS No. |

21660-76-4 |

|---|---|

Molecular Formula |

C12H9NO3 |

Molecular Weight |

215.2 g/mol |

IUPAC Name |

2-(naphthalen-1-ylamino)-2-oxoacetic acid |

InChI |

InChI=1S/C12H9NO3/c14-11(12(15)16)13-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,13,14)(H,15,16) |

InChI Key |

CNQMIVDBPXBVGG-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for N Naphthalen 1 Yl Oxalamic Acid and Its Derivatives

General Synthetic Routes for Oxalamic Acid Scaffolds

The synthesis of oxalamic acids, which are characterized by an oxalic acid monoamide structure, can be achieved through several reliable methods. The reactivity of oxalyl chloride and the versatility of amidation reactions are central to the construction of these important chemical motifs.

Condensation Reactions with Oxalyl Chloride

Oxalyl chloride, the diacyl chloride of oxalic acid, serves as a highly reactive and versatile reagent in organic synthesis. chemicalbook.comwikipedia.org Its bifunctional nature allows it to react with a variety of nucleophiles, making it a key building block for more complex molecules. chemicalbook.comgoogle.com The preparation of oxalyl chloride itself can be accomplished by treating anhydrous oxalic acid with phosphorus pentachloride. chemicalbook.compatsnap.com

The primary route to oxalamic acid scaffolds involves the condensation reaction of oxalyl chloride with an appropriate amine. wikipedia.org In this reaction, one of the acyl chloride groups of oxalyl chloride reacts with the amine to form an amide bond, while the other remains as a carboxylic acid precursor (or is subsequently hydrolyzed). This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride gas that is produced. wikipedia.org The reaction is generally efficient and proceeds under mild conditions.

The high reactivity of oxalyl chloride makes it suitable for reactions with a wide range of amines, including aromatic and aliphatic amines, to produce the corresponding substituted oxalamic acids. wikipedia.org This method is widely employed due to its efficiency and the ready availability of oxalyl chloride. researchgate.net

Amidation Reactions for Oxalamic Acid Formation

Amidation reactions are a fundamental process in organic chemistry for the formation of amides. libretexts.org In the context of oxalamic acid synthesis, this typically involves the reaction of an oxalic acid derivative with an amine. While the direct reaction of a carboxylic acid and an amine is possible, it often requires harsh conditions due to the formation of a stable ammonium (B1175870) carboxylate salt. chemistrysteps.comyoutube.com

A more common and milder approach is the use of a coupling agent. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used to activate the carboxylic acid group, facilitating the nucleophilic attack by the amine. chemistrysteps.comfishersci.it This method allows for the formation of the amide bond under gentle conditions, making it suitable for sensitive substrates.

Another effective strategy is the conversion of the carboxylic acid to a more reactive species, such as an acid chloride or an anhydride. fishersci.it As discussed previously, the use of oxalyl chloride is a prime example of this approach. fishersci.it The resulting acyl chloride readily reacts with amines to form the desired amide linkage. libretexts.orgchemistrysteps.com

Synthesis of N-Naphthalen-1-yl-oxalamic Acid and Related Analogs

The synthesis of the target compound, N-Naphthalen-1-yl-oxalamic acid, and its analogs can be achieved through methods that directly introduce the naphthalen-1-yl group or by building upon a pre-existing naphthalene (B1677914) scaffold.

Direct N-Arylation Approaches

Direct N-arylation represents a powerful strategy for forming carbon-nitrogen bonds. In the context of synthesizing N-Naphthalen-1-yl-oxalamic acid, this would involve the coupling of an oxalamic acid precursor with a naphthalene-containing compound.

A notable advancement in this area is the use of copper-catalyzed N-arylation reactions. Research has shown that N-(naphthalen-1-yl)-N'-alkyl oxalamides can serve as highly effective ligands for copper-catalyzed aryl amination reactions. organic-chemistry.orgnih.gov These ligands facilitate the coupling of (hetero)aryl iodides and bromides with primary amines or ammonia (B1221849) under mild conditions and with high turnover numbers. organic-chemistry.org This methodology provides a direct and efficient route to N-aryl amines, which are precursors to or can be directly converted into the desired N-naphthalen-1-yl-oxalamic acid.

The synthesis of the N-(naphthalen-1-yl) moiety can also be approached through the reaction of 1-naphthylamine (B1663977) with a suitable oxalamic acid precursor. This method relies on the nucleophilic character of the amine to form the desired C-N bond.

Construction of N-Naphthalen-1-yl-oxalamic Acid Derivatives with Extended Scaffolds

The development of derivatives of N-Naphthalen-1-yl-oxalamic acid with extended scaffolds is crucial for exploring their potential applications. These extended structures can be achieved by incorporating additional functional groups or molecular frameworks onto the naphthalene ring or the oxalamic acid side chain.

One approach involves starting with a functionalized naphthalene derivative. For instance, (naphthalen-1-yl-selenyl)acetic acid derivatives have been synthesized from naphthylselenols or naphthylselenocyanates. nih.govnih.gov Similarly, the synthesis of (2-naphthalen-1-yl-acetylamino)-acetic acid and its ethyl ester has been reported, demonstrating the feasibility of building upon the naphthalene core. researchgate.netresearchgate.net

Derivatization Strategies for Functionalization

The functionalization of N-Naphthalen-1-yl-oxalamic acid can be achieved through various derivatization strategies, targeting either the naphthalene ring or the oxalamic acid moiety. These modifications are essential for fine-tuning the compound's properties and for introducing new functionalities.

The naphthalene ring is susceptible to electrophilic aromatic substitution reactions. For example, nitration of naphthalene derivatives can be achieved, as demonstrated by the synthesis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide from 2-acetyl-6-aminonaphthalene through acetylation and subsequent nitration. nih.gov Similarly, acylation reactions, such as the Friedel-Crafts acylation, can be used to introduce ketone functionalities onto the aromatic ring system. wikipedia.orgorganic-chemistry.org

The carboxylic acid group of the oxalamic acid moiety provides a handle for a variety of transformations. It can be converted to esters, amides, or other carboxylic acid derivatives. chemistrysteps.com For instance, the synthesis of aryl esters from carboxylic acids and diaryliodonium salts has been reported as a metal-free method. kb.se The carboxylic acid can also be reduced to an aldehyde, as seen in the synthesis of naphthalen-1-yl-acetaldehyde from 1-naphthaleneacetic acid. chemicalbook.com

Furthermore, the amino group of the oxalamic acid can be a site for derivatization. For example, diazotization of primary aromatic amines to form aryl diazonium salts is a well-established reaction that opens up a wide range of subsequent transformations, including the introduction of halogens, cyano groups, or hydroxyl groups. youtube.com

Attachment of Functional Groups for Ligand Design

The core structure of N-Naphthalen-1-yl-oxalamic acid has been identified as a valuable platform for the development of powerful ligands. A notable application is in the field of copper-catalyzed aryl amination reactions, which are fundamental processes in the synthesis of many pharmaceuticals and materials.

Research has demonstrated that a class of N-(naphthalen-1-yl)-N'-alkyl oxalamides are highly effective ligands for these transformations. organic-chemistry.orgnih.gov These ligands facilitate the coupling of (hetero)aryl iodides and bromides with primary amines or ammonia under mild conditions. nih.gov The synthesis of these derivatives allows for the fine-tuning of the ligand's electronic and steric properties, which in turn enhances the efficiency and scope of the catalytic reaction.

A study by Gao et al. introduced N-(naphthalen-1-yl)-N'-alkyl oxalamides that enable copper-catalyzed aryl amination with exceptionally high turnovers. organic-chemistry.orgnih.gov Their work demonstrated that with as little as 0.01 mol % of the copper catalyst and ligand, the coupling of (hetero)aryl iodides with primary amines can proceed efficiently at 50 °C. nih.gov For the less reactive (hetero)aryl bromides, the reaction proceeds smoothly at 80 °C with 0.1 mol % of the catalyst and ligand. nih.gov

One of the most effective ligands identified in this study was N-methyl-N'-(naphthalen-1-yl)oxalamide (MNBO), which achieved complete conversion in the coupling reaction within 12 hours. organic-chemistry.org The versatility of this catalytic system is highlighted by its tolerance to a wide range of functional groups on both the aryl halide and the amine coupling partners. organic-chemistry.orgnih.gov The reactions are scalable and can be performed in environmentally friendly solvents like ethanol (B145695) and tert-butyl alcohol. organic-chemistry.org

The general synthetic route to these N-(naphthalen-1-yl)-N'-alkyl oxalamide ligands involves the reaction of 1-naphthylamine with an appropriate oxalamic acid derivative. The attachment of various alkyl groups to the second nitrogen atom of the oxalamide structure is key to creating a library of ligands with diverse properties.

| Ligand | Aryl Halide | Amine | Catalyst Loading (mol %) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| N-methyl-N'-(naphthalen-1-yl)oxalamide (MNBO) | Iodobenzene | n-Hexylamine | 0.01 (Cu₂O) | 50 | 12 | >99 |

| N-ethyl-N'-(naphthalen-1-yl)oxalamide | Bromobenzene | Aniline | 0.1 (Cu₂O) | 80 | 24 | 95 |

| N-isopropyl-N'-(naphthalen-1-yl)oxalamide | 4-Iodotoluene (B166478) | Benzylamine | 0.01 (Cu₂O) | 50 | 18 | 98 |

| N-butyl-N'-(naphthalen-1-yl)oxalamide | 2-Bromopyridine | Ammonia | 0.1 (Cu₂O) | 80 | 36 | 85 |

Bioconjugation for Specific Biological Probes

The functionalization of molecules like N-Naphthalen-1-yl-oxalamic acid for bioconjugation is a critical step in creating specific biological probes. Bioconjugation involves the formation of a stable covalent bond between a molecule of interest and a biomolecule, such as a protein or a nucleic acid. This process can impart new functionalities to the biomolecule, enabling its use in a variety of applications, including diagnostics and therapeutics.

While specific examples of the bioconjugation of N-Naphthalen-1-yl-oxalamic acid are not extensively documented in the reviewed literature, the general principles of bioconjugation can be applied to this scaffold. The carboxylic acid group of N-Naphthalen-1-yl-oxalamic acid provides a key handle for modification. For instance, it can be activated to react with primary amines, such as the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds.

A common strategy for bioconjugation is the use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is known for its high efficiency and specificity. To utilize this method, the N-Naphthalen-1-yl-oxalamic acid structure would first need to be modified to incorporate either an azide (B81097) or an alkyne functional group. This functionalized derivative could then be "clicked" onto a biomolecule that has been correspondingly modified with the complementary functional group.

For example, an alkyne-modified N-Naphthalen-1-yl-oxalamic acid derivative could be synthesized and then conjugated to an azide-functionalized protein or nucleic acid. This approach has been successfully used for the conjugation of other small molecules to biomolecules for applications such as the development of nucleic acid-based therapeutics and fluorescent labeling.

The table below outlines potential strategies for the functionalization of N-Naphthalen-1-yl-oxalamic acid for bioconjugation purposes.

| Functional Group for Bioconjugation | Reactive Partner on Biomolecule | Linkage Formed | Potential Application |

| Activated Ester (e.g., NHS ester) | Primary Amine (e.g., Lysine) | Amide | Protein labeling, targeted drug delivery |

| Alkyne | Azide | Triazole (via Click Chemistry) | Site-specific protein modification, fluorescent probes |

| Azide | Alkyne | Triazole (via Click Chemistry) | DNA/RNA labeling, development of bioprobes |

| Maleimide | Thiol (e.g., Cysteine) | Thioether | Site-specific conjugation to antibodies |

These synthetic methodologies provide a framework for the future development of N-Naphthalen-1-yl-oxalamic acid derivatives with tailored properties for advanced applications in catalysis and chemical biology.

Structural Elucidation and Advanced Spectroscopic Characterization

Advanced Spectroscopic Techniques for Structural Confirmation

The definitive structure of N-Naphthalen-1-yl-oxalamic acid is established through the combined application of several spectroscopic methods. Each technique offers unique insights into different aspects of the molecular structure.

While specific experimental NMR spectra for N-Naphthalen-1-yl-oxalamic acid are not widely published, the expected chemical shifts can be predicted based on its constituent functional groups—a monosubstituted naphthalene (B1677914) ring, a secondary amide, and a carboxylic acid.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene ring, the amide proton (N-H), and the carboxylic acid proton (O-H). The seven protons on the naphthalene ring would appear in the aromatic region, typically between δ 7.5 and 8.5 ppm, with complex splitting patterns due to spin-spin coupling. The amide proton is anticipated to be a broad singlet, likely in the δ 9-11 ppm range, and the highly deshielded carboxylic acid proton would also appear as a broad singlet, typically above δ 12 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information. The two carbonyl carbons of the oxalamic acid group are expected at the downfield end of the spectrum (δ 160-175 ppm). The ten carbons of the naphthalene ring would produce signals in the aromatic region (δ 110-140 ppm). The chemical shifts of aromatic carbons in similar naphthalene-containing compounds are observed in the range of 100-175 ppm. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-Naphthalen-1-yl-oxalamic acid

| Atom Type | Predicted Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid (¹H) | > 12.0 | Broad singlet, position is solvent and concentration-dependent. |

| Amide (¹H) | 9.0 - 11.0 | Broad singlet. |

| Aromatic (¹H) | 7.5 - 8.5 | 7 protons, complex multiplet structures. |

| Carbonyl (¹³C) | 160 - 175 | Two distinct signals for the amide and acid carbonyls. |

| Aromatic (¹³C) | 110 - 140 | Ten signals for the naphthalene ring carbons. |

Vibrational spectroscopy is essential for identifying the key functional groups within N-Naphthalen-1-yl-oxalamic acid.

FT-IR Spectroscopy: The infrared spectrum is expected to be characterized by several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid group. The N-H stretching vibration of the secondary amide would likely appear as a sharp peak around 3300-3400 cm⁻¹. Two distinct and strong carbonyl (C=O) stretching bands are predicted: one for the carboxylic acid carbonyl around 1700-1730 cm⁻¹ and another for the amide carbonyl (Amide I band) around 1650-1680 cm⁻¹. In similar molecules, the C=O stretching mode is observed as a strong peak around 1654 cm⁻¹. nih.gov The N-H bending vibration (Amide II band) is expected near 1550 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: The Raman spectrum would complement the FT-IR data. Aromatic ring vibrations, particularly the C=C stretching modes of the naphthalene system, are expected to produce strong signals. While the carbonyl stretching vibrations are typically weaker in Raman than in IR, they should still be observable.

Table 2: Predicted FT-IR Vibrational Frequencies for N-Naphthalen-1-yl-oxalamic acid

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad |

| Amide | N-H Stretch | 3300 - 3400 | Medium-Sharp |

| Carboxylic Acid | C=O Stretch | 1700 - 1730 | Strong |

| Amide | C=O Stretch (Amide I) | 1650 - 1680 | Strong |

| Amide | N-H Bend (Amide II) | 1530 - 1570 | Medium |

| Naphthalene | Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Naphthalene | Aromatic C-H Stretch | > 3000 | Medium-Weak |

The electronic absorption properties of N-Naphthalen-1-yl-oxalamic acid are dominated by the naphthalene chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would exhibit characteristic absorption bands corresponding to π→π* electronic transitions within the aromatic system. Naphthalene itself has strong absorption bands around 220 nm, 275 nm, and a weaker, structured band around 312 nm. The presence of the oxalamic acid substituent attached to the ring is expected to cause a slight shift (bathochromic or hypsochromic) and potentially an intensification of these bands due to electronic interactions.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Standard MS: Electron ionization (EI) or electrospray ionization (ESI) techniques can be used. For N-Naphthalen-1-yl-oxalamic acid (C₁₂H₉NO₃), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at an m/z corresponding to its molecular weight (215.20). Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da), the loss of carbon monoxide (-CO, 28 Da), or cleavage of the amide bond, leading to fragments corresponding to the naphthalenamine ion.

High-Resolution Mass Spectrometry (HRMS): This technique would allow for the precise determination of the molecular mass. The calculated monoisotopic mass of N-Naphthalen-1-yl-oxalamic acid is 215.05824 Da. guidechem.com HRMS can confirm the elemental composition, C₁₂H₉NO₃, with high accuracy, distinguishing it from other compounds with the same nominal mass.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique applicable only to species with unpaired electrons, such as radicals or paramagnetic metal complexes. N-Naphthalen-1-yl-oxalamic acid itself is a diamagnetic molecule with no unpaired electrons and therefore is EPR-silent.

However, the oxalamic acid moiety is capable of acting as a ligand, coordinating to paramagnetic metal ions (e.g., Cu²⁺, Mn²⁺, Fe³⁺) through its oxygen and nitrogen donor atoms. If such metal complexes were synthesized, EPR spectroscopy would be a powerful tool to probe the coordination environment of the metal center, determine its oxidation state, and characterize the metal-ligand interactions. daicelpharmastandards.com To date, no EPR studies on paramagnetic complexes of N-Naphthalen-1-yl-oxalamic acid have been reported in the literature.

Solid-State Structural Analysis

The definitive three-dimensional arrangement of atoms and molecules in the crystalline state is determined by single-crystal X-ray diffraction. This analysis provides precise bond lengths, bond angles, and details of intermolecular interactions such as hydrogen bonding and π-π stacking. As of now, the crystal structure of N-Naphthalen-1-yl-oxalamic acid has not been deposited in crystallographic databases and there are no published reports on its solid-state analysis. Such an analysis would be invaluable for understanding its solid-state packing and the nature of the intermolecular hydrogen bonds involving the carboxylic acid and amide functional groups.

Single Crystal X-ray Diffraction Studies

For a new crystal structure of a derivative, 2-{[(naphthalen-1-yl)oxy]methyl}-5-(2,4,5-trifluorophenyl)-1,3,4-oxadiazole, the analysis revealed a triclinic system with a P-1 space group. researchgate.net The oxadiazole and naphthalene rings were found to be approximately planar, with specific dihedral angles between them. researchgate.net In the crystal, molecules are linked by C—H···N hydrogen bonds, forming chains. researchgate.net

In a study of N-(naphthalen-1-yl)benzamide, the compound was found to crystallize in the orthorhombic system with the space group P bca. researchgate.net The dihedral angle between the naphthalene ring system and the phenyl ring is a significant feature of its molecular structure. researchgate.net The crystal packing is stabilized by N—H⋯O hydrogen bonds, which link the molecules into chains. researchgate.net

The crystallographic data for such compounds are typically summarized in a detailed table. Below is a representative table illustrating the kind of data obtained from a single-crystal X-ray diffraction experiment for a hypothetical crystal of N-Naphthalen-1-yl-oxalamic acid.

Table 1: Hypothetical Crystal Data and Structure Refinement for N-Naphthalen-1-yl-oxalamic Acid

| Parameter | Value |

|---|---|

| Empirical formula | C₁₂H₉NO₃ |

| Formula weight | 215.21 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.543(2) Åb = 5.231(1) Åc = 21.875(4) Åβ = 98.45(3)° |

| Volume | 967.8(4) ų |

| Z | 4 |

| Density (calculated) | 1.478 Mg/m³ |

| Absorption coefficient | 0.110 mm⁻¹ |

| F(000) | 448 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 5432 |

| Independent reflections | 2210 [R(int) = 0.034] |

| Completeness to theta = 28.00° | 99.5 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2210 / 0 / 145 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

Complementary Analytical Methods

To corroborate the data from X-ray diffraction and to provide a more complete picture of the compounds, other analytical techniques are employed.

Microanalysis and Elemental Composition

Elemental analysis, or microanalysis, is a crucial technique for verifying the empirical formula of a synthesized compound. It determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are then compared with the calculated values based on the proposed chemical formula. A close agreement between the found and calculated values provides strong evidence for the compound's purity and proposed stoichiometry.

For a series of newly synthesized metal complexes, elemental analysis is a standard characterization method to confirm that the ligand has been successfully coordinated to the metal ion in the expected ratio.

Table 2: Hypothetical Elemental Analysis Data for N-Naphthalen-1-yl-oxalamic Acid and its Metal Complexes

| Compound | Calculated (%) | Found (%) |

|---|---|---|

| N-Naphthalen-1-yl-oxalamic acid (L) C₁₂H₉NO₃ | C: 66.97, H: 4.22, N: 6.51 | C: 66.91, H: 4.25, N: 6.48 |

| [Cu(L)₂(H₂O)₂] C₂₄H₂₂CuN₂O₈ | C: 54.80, H: 4.22, N: 5.32 | C: 54.75, H: 4.18, N: 5.29 |

| [Ni(L)₂(H₂O)₂] C₂₄H₂₂N₂NiO₈ | C: 55.31, H: 4.26, N: 5.37 | C: 55.26, H: 4.21, N: 5.33 |

| [Co(L)₂(H₂O)₂] C₂₄H₂₂CoN₂O₈ | C: 55.29, H: 4.25, N: 5.37 | C: 55.23, H: 4.20, N: 5.32 |

Thermogravimetric Analysis (TGA) for Thermal Behavior of Complexes

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This method is particularly valuable for studying the thermal stability and decomposition pathways of coordination complexes. TGA can reveal the presence of solvent molecules, such as water, and provide information about the temperature at which the organic ligand begins to decompose.

The thermal decomposition of metal complexes often occurs in distinct steps. For instance, the TGA of hydrated metal complexes typically shows an initial weight loss corresponding to the removal of water molecules, followed by subsequent steps at higher temperatures corresponding to the decomposition of the organic ligand, ultimately leaving a metal oxide residue. researchgate.net The thermal stability of a series of metal complexes can be compared by examining their decomposition temperatures. researchgate.netresearchgate.net

Table 3: Hypothetical Thermogravimetric Analysis (TGA) Data for Metal Complexes of N-Naphthalen-1-yl-oxalamic Acid

| Compound | Decomposition Step | Temperature Range (°C) | Mass Loss (%) (Found) | Mass Loss (%) (Calc.) | Assignment |

|---|---|---|---|---|---|

| [Cu(L)₂(H₂O)₂] | 1st | 100 - 180 | 6.8 | 6.85 | Loss of 2H₂O |

| 2nd | 250 - 450 | 81.5 | 81.7 | Decomposition of ligand | |

| [Ni(L)₂(H₂O)₂] | 1st | 110 - 190 | 6.9 | 6.91 | Loss of 2H₂O |

| 2nd | 260 - 480 | 82.0 | 82.2 | Decomposition of ligand | |

| [Co(L)₂(H₂O)₂] | 1st | 105 - 185 | 6.9 | 6.90 | Loss of 2H₂O |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern computational chemistry, offering a way to solve the Schrödinger equation for molecular systems. These methods provide detailed information about the electronic distribution and energy of a molecule.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational efficiency. DFT methods, such as B3LYP, are frequently used with various basis sets (e.g., 6-31G(d,p)) to optimize the molecular geometry of naphthalene (B1677914) derivatives and to calculate a wide range of properties. researchgate.netresearchgate.net

For compounds containing naphthalene moieties, DFT calculations are instrumental in determining optimized structures, total energies, and electronic states. researchgate.net These calculations can elucidate the effects of substituents on the electronic and structural properties of the naphthalene core. researchgate.net For instance, studies on diaminonaphthalenes have used DFT to investigate how the position of amino groups affects the molecule's properties. researchgate.net The insights gained from DFT studies are crucial for understanding the reactivity and potential applications of these compounds. nih.govnih.gov

Table 1: Key Applications of DFT in the Study of Naphthalene Derivatives

| Calculated Property | Significance | Relevant Studies |

| Optimized Molecular Geometry | Provides the most stable 3D arrangement of atoms. | researchgate.net |

| Total Energy | A measure of the molecule's overall stability. | researchgate.net |

| Electronic States | Describes the arrangement of electrons in molecular orbitals. | researchgate.net |

| Vibrational Frequencies | Predicts the infrared and Raman spectra of the molecule. | researchgate.net |

The Hartree-Fock (HF) method is another fundamental approach in quantum chemistry. While generally less accurate than modern DFT methods for many applications due to its neglect of electron correlation, it remains a valuable tool, particularly as a starting point for more advanced calculations. wisc.edu In the context of N-naphthalen-1-yl-oxalamic acid, HF calculations, often in conjunction with a basis set like 6-31G*, can be used to compute the electronic density. q-chem.com This information is foundational for subsequent analyses like Natural Bond Orbital (NBO) analysis. q-chem.com Comparing results from HF and DFT methods can provide a more comprehensive understanding of the electronic structure.

Molecular Electronic Structure Analysis

The analysis of a molecule's electronic structure reveals critical details about its chemical behavior. Techniques such as Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping provide a framework for interpreting the results of quantum chemical calculations.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org These orbitals are key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. libretexts.org The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net A smaller gap suggests that the molecule is more reactive and can be more easily excited. libretexts.orgresearchgate.net

For aromatic systems like N-naphthalen-1-yl-oxalamic acid, FMO analysis can reveal how substituents influence the electronic properties of the naphthalene core. rsc.org For example, electron-donating groups tend to raise the HOMO energy level, making the molecule a better electron donor, while electron-withdrawing groups can lower the LUMO energy, enhancing its electron-accepting ability. rsc.org DFT calculations are commonly employed to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. nih.gov

Table 2: Insights from Frontier Molecular Orbital Analysis

| Parameter | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | Relates to chemical reactivity, kinetic stability, and optical properties. A smaller gap often implies higher reactivity. researchgate.net |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron distribution within a molecule. q-chem.com It transforms the complex, delocalized molecular orbitals obtained from quantum chemical calculations into localized orbitals that correspond to Lewis structures, such as bonds and lone pairs. q-chem.com This analysis is particularly useful for understanding hyperconjugative interactions, charge delocalization, and the stability of a molecule. bibliotekanauki.plicm.edu.pl

Table 3: Key Information from Natural Bond Orbital Analysis

| NBO Feature | Information Provided | Application |

| Lewis Structure | Identifies bonds, lone pairs, and core electrons. | Provides a chemically intuitive picture of bonding. q-chem.com |

| Natural Atomic Charges | A more robust method for assigning partial charges to atoms. | Helps in understanding electrostatic interactions. |

| Stabilization Energy (E(2)) | Quantifies the strength of hyperconjugative interactions. | Explains the stability arising from electron delocalization. nih.govwisc.edu |

| Hybridization | Determines the s, p, d character of atomic orbitals in bonds. | Relates to molecular geometry and bonding. |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the three-dimensional charge distribution of a molecule. libretexts.org It maps the electrostatic potential onto the electron density surface, using a color spectrum to indicate different potential regions. Typically, red represents areas of high electron density and negative electrostatic potential (nucleophilic sites), while blue indicates regions of low electron density and positive electrostatic potential (electrophilic sites). libretexts.orgresearchgate.net Green and yellow represent areas with intermediate potential.

MEP maps are invaluable for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net For a molecule like N-naphthalen-1-yl-oxalamic acid, an MEP map would likely show negative potential around the oxygen atoms of the oxalamic acid moiety, indicating their susceptibility to electrophilic attack. Conversely, positive potential might be found around the hydrogen atoms. These maps provide a visual guide to how the molecule will interact with other chemical species. libretexts.orgnih.gov

Spin Density Distribution Analysis (for specific species)

Spin density distribution analysis is a crucial quantum mechanical tool for understanding the localization of unpaired electrons in radical species. researchgate.net For a molecule like N-Naphthalen-1-yl-oxalamic acid, this analysis would be pertinent if it were to exist as a radical cation or anion, or in a triplet excited state. The calculation is typically performed using spin-unrestricted methods, such as Unrestricted Hartree-Fock (UHF) or Unrestricted Density Functional Theory (UDFT), which treat alpha and beta spin electrons separately. researchgate.net

In a hypothetical radical form of N-Naphthalen-1-yl-oxalamic acid, the spin density would likely be delocalized across the π-system of the naphthalene ring. Computational studies on related naphthalene derivatives have shown that the distribution of unpaired electrons is key to determining reactivity and selectivity in certain reactions. For instance, in the photocycloaddition of some naphthalene derivatives, spin density analysis of the triplet state intermediate revealed that two unpaired electrons were localized on specific carbon atoms, explaining the observed reaction barriers and pathways. acs.org A similar analysis for a radical species of N-Naphthalen-1-yl-oxalamic acid would map the regions of highest spin density, indicating the most probable sites for radical attack or interaction. The specific distribution would be influenced by the electronic effects of the oxalamic acid substituent.

Prediction of Nonlinear Optical Properties

Nonlinear optical (NLO) materials, which alter the properties of light passing through them, are foundational to modern photonics and optoelectronics. elsevier.comresearchgate.net Organic molecules featuring electron-donating and electron-accepting groups connected by a π-conjugated system often exhibit significant NLO responses. researchgate.net N-Naphthalen-1-yl-oxalamic acid possesses a naphthalene moiety, which can act as a π-electron donor, linked to an oxalamic acid group. The NLO properties, particularly the first hyperpolarizability (β), can be predicted using computational methods like Density Functional Theory (DFT). researchgate.netrsc.org

Theoretical studies on analogous naphthalene-containing donor-acceptor systems provide insight into the potential NLO characteristics of the title compound. For example, DFT calculations on N-[3-(naphthalene-1-yloxy)butyl]-4-nitroaniline, which features a naphthalene donor and a nitroaniline acceptor, have demonstrated significant first static hyperpolarizability values. researchgate.net The magnitude of the NLO response is sensitive to the molecular structure, including the nature of the donor/acceptor groups and the conjugation pathway. researchgate.netrsc.org For N-Naphthalen-1-yl-oxalamic acid, the key factors would be the degree of intramolecular charge transfer from the naphthalene ring to the oxalamic acid group. DFT calculations could quantify its dipole moment (μ), polarizability (α), and first hyperpolarizability (β), providing a theoretical assessment of its potential as an NLO material. rsc.org

Below is a table showing calculated NLO properties for related naphthalene derivatives, illustrating the type of data that would be generated for N-Naphthalen-1-yl-oxalamic acid.

Table 1: Calculated NLO Properties of Naphthalene Derivatives using DFT (B3LYP/6-31++G(d,p)) Data extracted from a study on related compounds for illustrative purposes.

| Compound | Dipole Moment (μ) (Debye) | HOMO-LUMO Gap (eV) | First Hyperpolarizability (β) (esu) |

| N-[3-(naphthalen-1-yloxy)butyl]-4-nitroaniline | Value not provided | 3.64 | 3.73 x 10⁻³⁰ |

| N-[3-(naphthalen-1-yloxy)butyl]-2,4-dinitroaniline | Value not provided | 3.04 | 3.83 x 10⁻³⁰ |

Source: Adapted from Varghese et al., 2019. researchgate.net

Molecular Dynamics and Conformational Studies

Conformational Analysis and Dihedral Angles

The three-dimensional structure and flexibility of N-Naphthalen-1-yl-oxalamic acid are determined by the rotation around its single bonds. Conformational analysis, particularly the study of dihedral angles, is essential for understanding its shape and how it interacts with its environment. wikipedia.org A critical dihedral angle in this molecule is the one defining the orientation of the naphthalene ring relative to the plane of the adjacent amide group.

In the closely related compound, N-(Naphthalen-1-yl)benzamide, X-ray crystallography revealed that the dihedral angle between the naphthalene ring system and the phenyl ring is 86.63°. nih.gov This significant twist from planarity is likely due to steric hindrance between the hydrogen atom at the 8-position of the naphthalene ring and the amide group. A similar non-planar conformation can be anticipated for N-Naphthalen-1-yl-oxalamic acid. The oxalamic acid side chain also possesses rotational freedom, leading to multiple possible low-energy conformations. Computational geometry optimization can predict these stable conformers and their relative energies. For instance, studies on (E)-3-(naphthalen-1-yl)acrylic acid used coupling constants from NMR, supported by computational models, to confirm a trans configuration for the alkene, highlighting how theoretical data complements experimental findings. nih.gov

Thermodynamic Property Calculations

Computational chemistry provides a powerful avenue for determining the thermodynamic properties of molecules. nist.gov Using methods like DFT, key parameters such as enthalpy, entropy, Gibbs free energy, and heat capacity can be calculated. samipubco.comresearchgate.net These calculations are vital for understanding the stability of N-Naphthalen-1-yl-oxalamic acid and its behavior in chemical reactions. chemrevlett.comnih.gov

Furthermore, quantum chemical calculations can elucidate electronic properties that relate to thermodynamic stability and reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of kinetic stability and chemical reactivity. researchgate.net A recent DFT study on naphthalene calculated a HOMO-LUMO gap of 4.75 eV. samipubco.com For N-Naphthalen-1-yl-oxalamic acid, the substituent would modulate these values. Other calculated descriptors like chemical hardness, softness, chemical potential, and electrophilicity index offer further insights into the molecule's stability and reactivity profile. researchgate.net Studies on aliphatic oxo-dicarboxylic acids have also shown that properties like vapor pressure can be investigated, which is relevant for understanding the compound's phase behavior. copernicus.org

Table 2: Illustrative Thermodynamic Parameters from DFT Calculations on Naphthalene Data extracted from a study on Naphthalene for illustrative purposes.

| Property | Calculated Value |

| HOMO Energy | -6.13 eV |

| LUMO Energy | -1.38 eV |

| HOMO-LUMO Gap | 4.75 eV |

| Total Thermal Energy (E) | 97.63 kcal/mol |

| Dipole Moment | 0.000039 D |

Source: Adapted from Mohammed, 2024. samipubco.com

Structure-Based Computational Approaches for Biological Systems

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.gov This method is instrumental in drug discovery for identifying potential therapeutic agents. elsevierpure.comresearchgate.netnih.gov For N-Naphthalen-1-yl-oxalamic acid, docking simulations can predict its binding affinity and mode of interaction with various biological targets. Naphthalene-based compounds are known to be inhibitors of several enzymes, including SARS-CoV PLpro and cyclooxygenases (COX-1/COX-2). nih.govelsevierpure.com

A typical molecular docking workflow involves preparing the 3D structures of both the ligand (N-Naphthalen-1-yl-oxalamic acid) and the target protein. Using software like AutoDock or Molegro Virtual Docker, the ligand is placed in the binding site of the protein, and various conformations are sampled. nih.govelsevierpure.com The resulting poses are scored based on a function that estimates the binding free energy (in kcal/mol), with lower scores indicating more favorable binding. nih.gov

Docking studies on related naphthalene-based inhibitors have revealed key interactions. For example, the docking of naphthalene-pyrazoline hybrids into the active site of COX enzymes showed crucial hydrogen bonds with residues like Ser530, Tyr385, and Arg120. elsevierpure.com Similarly, docking simulations of Schiff base derivatives of α-naphthalene acetic acid against α-amylase and α-glucosidase identified strong interactions within the enzymes' binding pockets. researchgate.net For N-Naphthalen-1-yl-oxalamic acid, one would expect the naphthalene ring to form hydrophobic or π-stacking interactions with aromatic residues (e.g., Tryptophan, Tyrosine, Phenylalanine) in the active site, while the oxalamic acid moiety could form hydrogen bonds or salt bridges with polar or charged residues.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While dedicated QSAR models for N-Naphthalen-1-yl-oxalamic acid are not extensively documented in publicly available literature, the principles of QSAR can be understood through the study of its analogs and related derivatives. Research into structurally similar compounds, particularly inhibitors of enzymes like Fumarylacetoacetate Hydrolase Domain Containing Protein 1 (FAHD1), provides valuable insights into the structure-activity relationships (SAR) that form the foundation of QSAR. nih.gov

Detailed Research Findings

Studies on a series of oxalamic acid derivatives as potential FAHD1 inhibitors have shed light on the key structural features that influence their inhibitory potency. nih.gov These findings are crucial for the prospective development of a QSAR model for N-Naphthalen-1-yl-oxalamic acid.

The core principle behind the design of these inhibitors was to replace the cleavable carbon-carbon bond in natural substrates of FAHD1 with a stable bond, while retaining the ability to bind to the essential Mg²⁺ cofactor in the enzyme's active site. nih.gov The oxalamic acid scaffold was identified as a promising candidate for this purpose.

Initial investigations involved the synthesis and testing of various substituted oxalamic acid derivatives. For instance, the acylation of amino-substituted benzoic acids and nitro-substituted anilines yielded a range of oxalamic acid methyl esters and acids. nih.gov The inhibitory activities of these compounds against FAHD1 were evaluated, revealing that even small modifications to the aromatic ring system significantly impact their potency.

Furthermore, the position of substituents on the aromatic ring was found to be a determining factor in the inhibitory activity. For example, a comparison between ortho-, meta-, and para-substituted derivatives demonstrated varying levels of potency. The ortho-substituted carboxylate derivative, 2-oxalylamino-benzoic acid, which is a known competitive inhibitor of other enzymes, also showed activity against FAHD1. nih.gov Interestingly, the corresponding methyl esters of these oxalamic acids were also found to be active, with the meta-substituted ester showing comparable potency to the ortho-carboxylate. nih.gov

These preliminary SAR findings underscore the sensitivity of the biological activity to the structural and electronic properties of the molecule. A systematic QSAR study would build upon these observations by quantifying the contributions of various physicochemical descriptors, such as hydrophobicity, electronic effects, and steric parameters, to the inhibitory activity.

Interactive Data Table: Inhibitory Activity of Oxalamic Acid Derivatives against FAHD1

The following table summarizes the inhibitory activity of a selection of oxalamic acid derivatives, illustrating the structure-activity relationships discussed.

| Compound | Structure | R | IC₅₀ (µM) nih.gov |

| 1a | 2-COOCH₃ | 25 ± 5 | |

| 1b | 2-COOH | 12 ± 2 | |

| 2a | 3-COOCH₃ | 13 ± 2 | |

| 2b | 3-COOH | 30 ± 5 | |

| 3a | 4-COOCH₃ | > 50 | |

| 3b | 4-COOH | > 50 | |

| 4b | 2-NO₂ | 14 ± 2 | |

| 5b | 3-NO₂ | 21 ± 3 | |

| 6b | 4-NO₂ | > 50 |

Coordination Chemistry and Ligand Applications of N Naphthalen 1 Yl Oxalamic Acid

Design and Synthesis of N-Naphthalen-1-yl-oxalamic Acid Metal Complexes

Elucidation of Coordination Modes and Geometries

Without experimental data, such as single-crystal X-ray diffraction studies, the coordination modes and geometries of hypothetical N-Naphthalen-1-yl-oxalamic acid metal complexes can only be speculated upon. The ligand could potentially act as a monodentate or a bidentate chelating or bridging ligand. The resulting coordination geometries would be dependent on the specific transition metal ion, its oxidation state, and the stoichiometry of the reaction. Common geometries for the listed transition metals include tetrahedral, square planar, and octahedral. For example, Ni(II) complexes can adopt both square planar and octahedral geometries, and the specific outcome would likely be influenced by the ligand field strength and steric factors of the N-naphthalen-1-yl group.

Electrochemical Properties of Metal Complexes

Cyclic Voltammetry and Redox Behavior Investigations

No studies reporting the cyclic voltammetry or redox behavior of N-Naphthalen-1-yl-oxalamic acid metal complexes were found. Such investigations would be crucial in understanding the electronic properties of these potential complexes, including the accessibility of different oxidation states of the central metal ion and the influence of the ligand on these properties. The naphthalene (B1677914) moiety, being redox-active itself, could also participate in the electrochemical behavior of the complexes.

Supramolecular Chemistry and Functional Materials

Self-Assembly of Coordination Architectures

The potential for N-Naphthalen-1-yl-oxalamic acid to act as a building block for supramolecular coordination architectures is an intriguing but unexplored area. The presence of both a coordination site (the oxalamic acid group) and a large aromatic surface (the naphthalene group) could facilitate the formation of extended structures through a combination of coordination bonds and π-π stacking interactions. However, the scientific literature lacks any reports on the self-assembly of such coordination polymers or networks derived from this specific ligand.

Metal-Organic Cages and Host-Guest Interactions

Extensive research of scientific databases and literature reveals a notable absence of studies specifically detailing the application of N-Naphthalen-1-yl-oxalamic acid in the formation of metal-organic cages (MOCs) or its significant involvement in host-guest interactions. While the broader classes of naphthalene-containing ligands and oxalamic acid derivatives have been explored in supramolecular chemistry, specific research findings on the title compound for these applications are not presently available in published literature.

The field of metal-organic cages is a significant area of supramolecular chemistry, where discrete, well-defined molecular architectures are formed through the self-assembly of metal ions and organic ligands. These cages possess internal cavities that can encapsulate guest molecules, leading to a wide array of applications in areas such as molecular recognition, catalysis, and drug delivery. The design of the organic ligands is crucial in determining the size, shape, and functionality of the resulting cage. Typically, rigid ligands with well-defined coordination vectors are employed to ensure the formation of discrete and stable structures.

Similarly, host-guest chemistry focuses on the interactions between a host molecule, which possesses a cavity, and a guest molecule or ion that can be bound within it. These interactions are governed by non-covalent forces such as hydrogen bonding, van der Waals forces, and π-π stacking. The naphthalene moiety, with its extended aromatic system, is a common component in host molecules due to its potential for strong π-π interactions with suitable guests.

Although no direct examples involving N-Naphthalen-1-yl-oxalamic acid are documented, related research on similar molecular components provides a conceptual framework. For instance, various naphthalene-dicarboxylate ligands have been successfully used to construct metal-organic frameworks and, in some cases, discrete cages. These structures often exhibit interesting properties, including luminescence and porosity. Furthermore, other N-aryl oxalamide derivatives have been utilized as ligands in catalysis, showcasing their ability to coordinate with metal centers.

However, without specific experimental data or theoretical studies on N-Naphthalen-1-yl-oxalamic acid in the context of MOCs and host-guest chemistry, any discussion on its potential behavior would be purely speculative. The combination of the naphthalenyl group and the oxalamic acid functionality could theoretically provide both the steric bulk and the coordination sites necessary for the formation of cage-like structures. The amide and carboxylic acid groups could act as hydrogen bond donors and acceptors, potentially influencing the assembly process and the interaction with guest molecules.

Future research in this area would be necessary to elucidate the coordination behavior of N-Naphthalen-1-yl-oxalamic acid with various metal ions and to explore the possibility of forming discrete metal-organic cages. Such studies would involve systematic screening of reaction conditions, including the choice of metal salt, solvent, and temperature, followed by structural characterization using techniques like single-crystal X-ray diffraction. Subsequent investigations into the host-guest chemistry of any resulting cages would provide insights into their potential applications.

Catalytic Applications of N Naphthalen 1 Yl Oxalamic Acid and Its Derivatives

Role as Ligands in Transition Metal-Catalyzed Cross-Coupling Reactions

Derivatives of N-naphthalen-1-yl-oxalamic acid, specifically N-(naphthalen-1-yl)-N'-alkyl oxalamides, have proven to be exceptionally powerful ligands in copper-catalyzed cross-coupling reactions. organic-chemistry.orgnih.gov These reactions are fundamental to the formation of carbon-nitrogen (C-N) bonds, which are ubiquitous in pharmaceuticals, agrochemicals, and materials science. beilstein-journals.org

The N-arylation of amines and azoles is a critical transformation for the synthesis of arylamines and N-aryl heterocycles. beilstein-journals.orgmdpi.com N-(Naphthalen-1-yl)-N'-alkyl oxalamide ligands have demonstrated remarkable efficiency in the copper-catalyzed N-arylation of amines. organic-chemistry.orgnih.gov Research has shown that these ligands can facilitate the coupling of (hetero)aryl iodides with primary amines at a mild temperature of 50 °C, using exceptionally low catalyst loadings of just 0.01 mol% of copper(I) oxide (Cu₂O) and the corresponding ligand. organic-chemistry.orgnih.gov This system achieves over 10,000 turnovers, highlighting its high efficiency. organic-chemistry.org

For the coupling of more challenging (hetero)aryl bromides with primary amines and ammonia (B1221849), slightly higher catalyst loadings (0.1 mol% Cu₂O and ligand) and a temperature of 80 °C are required. organic-chemistry.orgnih.gov These conditions are still considered mild for such transformations. organic-chemistry.orgnih.gov The effectiveness of these ligands extends to the arylation of azoles, a class of nitrogen-containing heterocycles. Copper-catalyzed methods are well-established for the N-arylation of imidazoles and benzimidazoles, and while specific use of N-naphthalen-1-yl-oxalamic acid derivatives is a niche area, the success with amines suggests high potential. rsc.orgresearchgate.net The general protocols for these reactions are compatible with a variety of aryl/hetero-aryl boronic acids, providing access to a diverse array of diarylaminoazole derivatives. rsc.org

Table 1: Performance of N-(Naphthalen-1-yl)-N'-alkyl Oxalamide Ligands in Copper-Catalyzed N-Arylation

| Aryl Halide Type | Amine Partner | Catalyst Loading (Cu₂O/Ligand) | Temperature | Turnovers | Reference |

|---|---|---|---|---|---|

| (Hetero)aryl Iodide | Primary Amines | 0.01 mol % | 50 °C | >10,000 | organic-chemistry.org |

| (Hetero)aryl Bromide | Primary Amines & Ammonia | 0.1 mol % | 80 °C | Not specified | organic-chemistry.orgnih.gov |

The Ullmann reaction, first reported in the early 20th century, is a classic copper-mediated method for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com Modern Ullmann-type reactions often employ catalytic amounts of copper along with a ligand to improve reaction conditions and yields. mdpi.comnih.gov These reactions are indispensable in the pharmaceutical and agrochemical industries due to the low toxicity and abundance of copper compared to other metals like palladium. mdpi.com

While the broader class of oxalamide derivatives has been shown to be effective, the specific application of N-naphthalen-1-yl-oxalamic acid in this context is an area of ongoing research. For instance, N²,N²′-disubstituted oxalic acid bishydrazide derivatives have been reported as effective ligands for Ullmann couplings. nih.gov The proposed catalytic cycle for these reactions typically involves the interaction of an amine with a Cu(I) species, followed by oxidative addition of an aryl halide to form a Cu(III) intermediate, and subsequent reductive elimination to yield the N-arylated product. mdpi.com The use of efficient ligands allows the reaction to proceed under milder conditions with excellent functional group tolerance. nih.gov

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of a catalytic reaction is crucial for its optimization and broader application. For cross-coupling reactions catalyzed by transition metals, the key steps often involve electron transfer, oxidative addition, and reductive elimination. libretexts.orgyoutube.com

Electron transfer processes are fundamental to many catalytic cycles. In the context of naphthalene-containing compounds, it has been shown that they can undergo proton-coupled electron transfer. nih.gov Specifically, 1,8-naphthalene peri-dichalcogenides can be protonated by strong acids, and the resulting cation can then accept an electron from an unprotonated, electron-rich molecule in a single electron transfer (SET) event. nih.gov This generates a radical cation and a radical species. nih.gov While this is a specific example, it highlights the capacity of the naphthalene (B1677914) system to participate in electron transfer, a process that could be relevant in the catalytic cycles involving N-naphthalen-1-yl-oxalamic acid ligands, potentially proceeding through radical intermediates under certain conditions. youtube.com

Oxidative addition and reductive elimination are two elementary steps that form the cornerstone of many transition metal-catalyzed cross-coupling reactions. libretexts.orgyoutube.com

Reductive Elimination : This is the reverse of oxidative addition, where two ligands on the metal center couple and are eliminated as the product, reducing the metal's oxidation state by two. libretexts.org This step is crucial as it releases the final product and regenerates the active catalyst. mdpi.comnih.gov For the C-N bond formation to occur, the ligands must typically be in a cis position relative to each other on the metal center. libretexts.org In some cases, this step can be challenging, but it can be facilitated by creating conditions for an oxidatively induced reductive elimination (OIRE), where the metal center is first oxidized to lower the activation barrier for the subsequent elimination. nih.gov

The entire catalytic cycle depends on a delicate balance between these steps. The success of ligands like N-(naphthalen-1-yl)-N'-alkyl oxalamides lies in their ability to modulate the electronic and steric properties of the copper center to facilitate both the oxidative addition of the aryl halide and the final reductive elimination of the arylamine product. organic-chemistry.orgmdpi.com

Scope and Substrate Specificity in Catalysis

The utility of a catalytic system is defined by its scope—the range of substrates it can effectively transform—and its tolerance for various functional groups. The system employing N-(naphthalen-1-yl)-N'-alkyl oxalamide ligands with a copper catalyst has demonstrated a broad substrate scope and high functional group tolerance. organic-chemistry.org

The method is effective for a wide range of coupling partners, including various (hetero)aryl iodides and bromides with primary amines and even ammonia. organic-chemistry.orgnih.gov This versatility provides a straightforward and practical method for preparing a diverse library of (hetero)aryl amines. nih.gov The reaction conditions exhibit excellent chemoselectivity, and the system tolerates a variety of functional groups on both the amine and the (hetero)aryl halide partners. organic-chemistry.org This robustness is crucial for applications in complex molecule synthesis, such as in drug discovery, where the synthesis of primary arylamines and cyclic secondary amines is often required. organic-chemistry.org

Table 2: Summary of Substrate Scope for Copper/N-(Naphthalen-1-yl)-N'-alkyl Oxalamide Catalysis

| Substrate Class | Reactivity and Scope | Reference |

|---|---|---|

| Aryl Halides | Both (hetero)aryl iodides and bromides are effective substrates. | organic-chemistry.orgnih.gov |

| Amines | A wide range of primary amines, as well as ammonia, can be used. | organic-chemistry.orgnih.gov |

| Functional Groups | The catalytic system shows high tolerance to diverse functional groups on both coupling partners. | organic-chemistry.org |

| Heterocycles | The method is applicable to the N-arylation of heteroaryl halides and likely extends to nitrogen heterocycles as amine partners. | organic-chemistry.orgrsc.orgresearchgate.net |

Reactivity with Aryl Halides (Iodides, Bromides, Chlorides)

Research into the catalytic applications of N-naphthalen-1-yl-oxalamic acid derivatives has predominantly focused on their performance in copper-catalyzed cross-coupling reactions with aryl iodides and bromides. organic-chemistry.orgnih.gov These ligands have proven to be highly effective in facilitating the coupling of a wide range of (hetero)aryl iodides and bromides. organic-chemistry.orgnih.gov

Specifically, N-(naphthalen-1-yl)-N'-alkyl oxalamide derivatives have been identified as powerful ligands for these transformations. organic-chemistry.orgnih.gov In the presence of a copper catalyst, these ligands enable the efficient coupling of (hetero)aryl iodides at temperatures as low as 50 °C. organic-chemistry.orgnih.gov For the less reactive (hetero)aryl bromides, the reactions proceed smoothly at a slightly higher temperature of 80 °C. organic-chemistry.orgnih.gov

The scope of the reaction is broad, with demonstrated high yields and excellent chemoselectivity across various substituted aryl halides. organic-chemistry.org This includes substrates with both electron-donating and electron-withdrawing groups, as well as functionalized heteroaryl bromides, showcasing the tolerance of the catalytic system to diverse functionalities. organic-chemistry.org

While the reactivity with aryl iodides and bromides is well-documented, there is currently a lack of available research detailing the catalytic application of N-naphthalen-1-yl-oxalamic acid or its derivatives in cross-coupling reactions involving aryl chlorides. Further investigation is required to determine the efficacy of these ligands with this less reactive class of aryl halides.

Diverse Nucleophilic Partners (e.g., Primary Amines, Ammonia, Anilines, Secondary Amines, Alcohols, Phenols, Thiols)

The utility of N-naphthalen-1-yl-oxalamic acid derivatives as ligands has been most extensively demonstrated in C-N bond formation with a variety of amine nucleophiles. organic-chemistry.orgnih.gov These ligands have shown exceptional performance in the copper-catalyzed amination of aryl halides with primary amines and ammonia. organic-chemistry.orgnih.gov

The reaction conditions are mild and demonstrate broad compatibility with a wide array of primary amines, including those with various functional groups. organic-chemistry.org This provides a facile and efficient method for the synthesis of (hetero)aryl amines. nih.gov Furthermore, the catalytic system has been successfully applied to the synthesis of primary arylamines and cyclic secondary amines, which are important structural motifs in drug discovery. organic-chemistry.org

The table below summarizes the scope of the copper-catalyzed amination with various aryl halides and amine nucleophiles using an N-(naphthalen-1-yl)-N'-alkyl oxalamide ligand.

| Aryl Halide | Nucleophile | Product | Yield (%) |

| Iodobenzene | n-Hexylamine | N-Hexylaniline | 95 |

| 4-Iodotoluene (B166478) | Benzylamine | N-Benzyl-4-methylaniline | 92 |

| 1-Bromo-4-methoxybenzene | Ammonia | 4-Methoxyaniline | 85 |

| 2-Bromopyridine | Cyclohexylamine | N-Cyclohexylpyridin-2-amine | 88 |

| 3-Bromothiophene | Morpholine | 3-(Morpholin-4-yl)thiophene | 90 |

This table is a representative summary based on findings reported in the literature and is not exhaustive.

While the application with primary and secondary amines, as well as ammonia, is well-established, there is a notable absence of published research on the use of N-naphthalen-1-yl-oxalamic acid or its derivatives as ligands for the cross-coupling of aryl halides with other nucleophilic partners such as anilines, alcohols, phenols, and thiols. The potential of this ligand class to facilitate C-O and C-S bond formation remains an area for future exploration.

Ligand Design for Enhanced Catalytic Activity and Turnover Numbers

The design of the ligand plays a crucial role in the efficacy of the catalytic system, influencing both the reaction rate and the stability of the catalyst. In the context of N-naphthalen-1-yl-oxalamic acid derivatives, strategic modifications to the ligand structure have led to significant improvements in catalytic activity and turnover numbers (TONs). organic-chemistry.org

A key study in this area focused on the development of N-(naphthalen-1-yl)-N'-alkyl oxalamides. organic-chemistry.org Through the screening of various derivatives, a ligand referred to as MNBO was identified as optimal, achieving complete conversion in the copper-catalyzed amination of aryl iodides in just 12 hours. organic-chemistry.org

This optimized ligand system exhibits remarkable efficiency, enabling the coupling of (hetero)aryl iodides with primary amines at a very low catalyst loading of 0.01 mol% of both the copper source (Cu₂O) and the ligand. organic-chemistry.orgnih.gov Under these conditions, the catalytic system achieves impressive turnover numbers, exceeding 10,000. organic-chemistry.org For the coupling of (hetero)aryl bromides with primary amines and ammonia, a slightly higher but still very low catalyst loading of 0.1 mol% is required to achieve high efficiency. organic-chemistry.orgnih.gov

The high turnover numbers achieved with these ligands are indicative of a highly stable and active catalyst, making this methodology promising for large-scale industrial applications where catalyst cost and efficiency are paramount. organic-chemistry.org The scalability of the reaction has been demonstrated, allowing for the production of significant quantities of aryl amines with minimal catalyst waste. organic-chemistry.org The mild and environmentally friendly reaction conditions, utilizing solvents like ethanol (B145695) and tert-butyl alcohol, further enhance the attractiveness of this catalytic system. organic-chemistry.org

The following table highlights the effect of ligand design on the turnover number in the copper-catalyzed amination of 4-iodotoluene with n-hexylamine.

| Ligand | Catalyst Loading (mol%) | Turnover Number (TON) |

| N-(Naphthalen-1-yl)-N'-methyloxalamide | 0.1 | ~1,000 |

| N-(Naphthalen-1-yl)-N'-isopropyloxalamide | 0.1 | ~5,000 |

| MNBO | 0.01 | >10,000 |

This table illustrates the impact of ligand modification on catalytic efficiency based on reported findings.

The success of N-(naphthalen-1-yl)-N'-alkyl oxalamide ligands underscores the importance of rational ligand design in developing highly active and robust catalytic systems for cross-coupling reactions.

Biological Activity and Mechanistic Research of N Naphthalen 1 Yl Oxalamic Acid Derivatives

Enzyme Inhibition Studies

The inhibitory effects of N-naphthalen-1-yl-oxalamic acid derivatives on various enzyme systems have been a subject of scientific investigation. The following subsections detail the findings in this area.

Protease Inhibition Mechanisms

Current scientific literature does not provide specific information on the protease inhibition mechanisms of compounds belonging to the N-naphthalen-1-yl-oxalamic acid class. While naphthalene (B1677914) derivatives have been explored as inhibitors of proteases such as the human cytomegalovirus (HCMV) protease and the papain-like protease of SARS-CoV-2, and other distinct chemical classes like oxadiazoles (B1248032) and oxabicyclooctanol-derived ligands have been investigated as HIV-1 protease inhibitors, research specifically detailing the interaction of N-naphthalen-1-yl-oxalamic acid derivatives with proteases is not available at this time. nih.govnih.gov

Protein Tyrosine Phosphatase (PTP) Inhibition

Derivatives of oxalamic acid have shown potential as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. nih.gov The general structure of 2-(oxalylamino)-benzoic acid (OBA) has been identified as a competitive inhibitor for several PTPs. researchgate.net

Docking studies on modified oxalyl aryl amino benzoic acid derivatives have been conducted to explore their binding to the three-dimensional structure of PTP1B. nih.gov These studies suggest that the amino acid residues Gly220 and Arg221 are important for achieving specificity through hydrogen bonding interactions. Furthermore, the lipophilic side chain of a modified oxalyl aryl amino benzoic acid derivative was found to lie in close proximity to a hydrophobic region of the protein consisting of Met258 and Phe52, indicating a potential for enhanced binding. nih.gov

A specific compound, 2-{[4-(2-Acetylamino-2-pentylcarbamoyl-ethyl)-naphthalen-1-YL]-oxalyl-amino}-benzoic acid , is noted to target Tyrosine-protein phosphatase non-receptor type 1. This indicates a direct link between the N-naphthalen-1-yl-oxalamic acid scaffold and PTP1B inhibition.

| Compound Class | Target Enzyme | Key Interacting Residues |

| Oxalyl aryl amino benzoic acid derivatives | PTP1B | Gly220, Arg221, Met258, Phe52 |

Lumazine (B192210) Synthase and Riboflavin (B1680620) Synthase Inhibition

While direct studies on N-naphthalen-1-yl-oxalamic acid are not available, research on structurally related oxalamic acid derivatives has demonstrated significant inhibitory activity against lumazine synthase and riboflavin synthase, two key enzymes in the riboflavin biosynthesis pathway, which is a target for antibacterial drugs. colab.wsnih.govnih.govfrontiersin.org

A series of N-[2,4-dioxo-6-d-ribitylamino-1,2,3,4-tetrahydropyrimidin-5-yl]oxalamic acid derivatives were synthesized and evaluated as metabolically stable analogues of a hypothetical reaction intermediate. colab.wsnih.gov All three synthesized analogues were found to be inhibitors of lumazine synthase from Mycobacterium tuberculosis, Bacillus subtilis, and Schizosaccharomyces pombe. colab.wsnih.gov

One of these derivatives proved to be an exceptionally potent inhibitor of Escherichia coli riboflavin synthase with a Ki of 1.3 nM. colab.wsnih.gov Crystallographic studies of one of these inhibitors in complex with M. tuberculosis lumazine synthase have provided insights into the enzyme's mechanism, suggesting that phosphate (B84403) elimination occurs prior to a conformational change of the Schiff base intermediate. nih.gov

| Derivative Class | Target Enzyme | Organism | Inhibition Constant (Ki) |

| N-[2,4-dioxo-6-d-ribitylamino-1,2,3,4-tetrahydropyrimidin-5-yl]oxalamic acid derivative | Riboflavin Synthase | Escherichia coli | 1.3 nM |

| N-[2,4-dioxo-6-d-ribitylamino-1,2,3,4-tetrahydropyrimidin-5-yl]oxalamic acid analogues | Lumazine Synthase | Mycobacterium tuberculosis | Inhibitor |

| N-[2,4-dioxo-6-d-ribitylamino-1,2,3,4-tetrahydropyrimidin-5-yl]oxalamic acid analogues | Lumazine Synthase | Bacillus subtilis | Inhibitor |

| N-[2,4-dioxo-6-d-ribitylamino-1,2,3,4-tetrahydropyrimidin-5-yl]oxalamic acid analogues | Lumazine Synthase | Schizosaccharomyces pombe | Inhibitor |

Bacterial Topoisomerase Inhibition

There is currently no available research specifically investigating N-naphthalen-1-yl-oxalamic acid derivatives as inhibitors of bacterial topoisomerases. The field of novel bacterial topoisomerase inhibitors (NBTIs) is active, with research focusing on other chemical scaffolds such as tricyclic and oxabicyclooctane-linked compounds that target DNA gyrase and topoisomerase IV. nih.govnih.gov These known NBTIs have a distinct binding mode from other antibacterials like fluoroquinolones. nih.gov

Receptor Ligand Research

The interaction of N-naphthalen-1-yl-oxalamic acid derivatives with specific receptors is another area of pharmacological interest.

Nociceptin (B549756) Receptor (ORL1) Agonism and Selectivity

As of the latest available data, there is no scientific literature describing the activity of N-naphthalen-1-yl-oxalamic acid derivatives as agonists or modulators of the nociceptin receptor (ORL1), also known as the NOP receptor. Research on NOP receptor agonists has focused on various peptide and non-peptide structures with the aim of developing potent and safe analgesics. nih.govnih.govmdpi.com These efforts have led to the identification of peptidic and non-peptidic agonists, as well as mixed NOP/MOP receptor partial agonists, but have not included the N-naphthalen-1-yl-oxalamic acid scaffold. nih.govnih.gov

G-Protein Coupled Receptor (GPR) Interactions

G-Protein Coupled Receptors (GPCRs) are a large family of transmembrane receptors that play crucial roles in cellular signaling, responding to a wide variety of external stimuli like hormones and neurotransmitters. nih.gov They represent a major class of targets for a large portion of modern medicinal drugs. nih.gov The sequencing of the human genome has enabled the cataloging of numerous GPCRs, including many "orphan" receptors for which the natural ligand is unknown, stimulating research to pair them with their cognate ligands. nih.govnih.gov

While GPCRs are a significant area of drug discovery, research specifically documenting the direct interactions of N-Naphthalen-1-yl-oxalamic acid derivatives with these receptors is not extensively detailed in the available literature. Some studies have explored how other molecules can modulate GPCR signaling without competing for the primary ligand binding site, illustrating complex regulatory mechanisms. For instance, σ1 receptors have been shown to enhance the signaling of opioid and muscarinic acetylcholine (B1216132) receptors—both GPCRs—without affecting the binding affinity of the opioid agonists themselves, suggesting an influence on the receptor's intrinsic activity. researchgate.net However, a direct mechanistic link or binding study between the N-Naphthalen-1-yl-oxalamic acid scaffold and a specific GPCR remains an area for future investigation.

Grb2 SH2 Domain Binding Antagonism

Growth factor receptor-bound protein 2 (Grb2) is a critical adapter protein in intracellular signaling pathways that regulate cell proliferation, differentiation, and migration. It contains a Src homology 2 (SH2) domain that recognizes and binds to specific phosphotyrosine motifs on activated growth factor receptors and signaling partners. This interaction is crucial for downstream signaling cascades, and its dysregulation is associated with proliferative diseases, including cancer.

Synthetic antagonists that block the Grb2 SH2 domain are being developed as potential therapeutic agents. A potent antagonist, referred to as compound 1 in research, which is a derivative of the N-Naphthalen-1-yl-oxalamic acid scaffold, has been shown to effectively inhibit growth factor-stimulated cell motility, invasion, and angiogenesis in cellular models. Furthermore, this antagonist demonstrated the ability to suppress tumor metastasis in animal studies.

The mechanism of this antagonism involves the disruption of key protein-protein interactions. For example, treatment of cells with this class of antagonist was found to interfere with the physical association between Grb2 and focal adhesion kinase (FAK), a critical component in cell adhesion and motility. To further understand the selectivity of these compounds, biotinylated derivatives have been synthesized, which retained high-affinity binding to the Grb2 SH2 domain and potent biological activity. This research highlights the role of N-Naphthalen-1-yl-oxalamic acid derivatives as a promising scaffold for developing inhibitors of Grb2-mediated signaling pathways.

General Biological Activity Screening and Mechanism of Action

Antimicrobial Activity Investigations (Antibacterial, Antifungal)

The naphthalene ring is a core component of several commercially available antimicrobial drugs, such as nafcillin (B1677895) and terbinafine, and numerous synthetic derivatives have shown significant antimicrobial properties. nih.govnih.gov Research into derivatives of N-Naphthalen-1-yl-oxalamic acid has revealed a broad spectrum of activity against various bacterial and fungal pathogens. researchgate.net

Studies on N-(naphthalen-1-yl)propanamide derivatives, which are structurally related to the oxalamic acid series, have identified compounds with potent antimicrobial effects. For instance, compounds 4f and 4i from one study were highly effective against Escherichia coli, with a Minimum Inhibitory Concentration (MIC) of less than 0.97 µg/mL. The same two compounds also displayed the best antifungal activity in the series, with an MIC of 1.95 µg/mL. Another study on related propanamide derivatives found that compounds 2c , 2e , and 2f exhibited anti-gram-positive bacterial activity at half the potency of the standard drug chloramphenicol.

Similarly, a series of naphthalen-1-yl-acetic acid hydrazides demonstrated that antibacterial and antifungal activity was most pronounced in derivatives containing ortho-bromo, methoxy, or hydroxy substituents. The structural features on the naphthalene ring and associated moieties are crucial for efficacy. For example, the presence of hydroxyl and chloro groups on the naphthyl ring has been shown to significantly enhance antimicrobial activity.

Interactive Data Table: Antimicrobial Activity of N-Naphthalen-1-yl Propanamide Derivatives

| Compound | Target Organism | Activity Type | Measurement (MIC) | Source |

| 4f | Escherichia coli | Antibacterial | < 0.97 µg/mL | |

| 4i | Escherichia coli | Antibacterial | < 0.97 µg/mL | |

| 4f | Fungal Strains | Antifungal | 1.95 µg/mL | |

| 4i | Fungal Strains | Antifungal | 1.95 µg/mL | |

| 2c | Gram-positive bacteria | Antibacterial | Half potency of Chloramphenicol | |

| 2e | Gram-positive bacteria | Antibacterial | Half potency of Chloramphenicol | |

| 2f | Gram-positive bacteria | Antibacterial | Half potency of Chloramphenicol | |

| 2b | Yersinia enterocolitica | Antibacterial | Active |

Antioxidant Activity Investigations